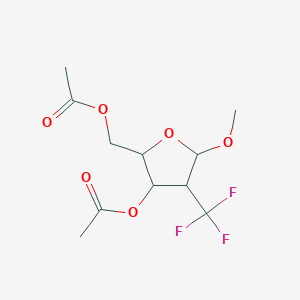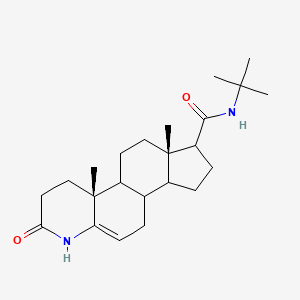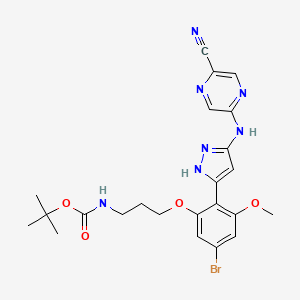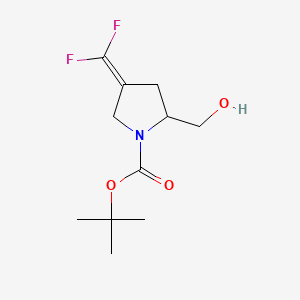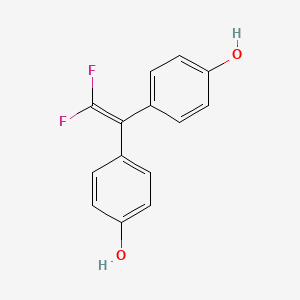
4,4'-(2,2-Difluoroethene-1,1-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol is an organic compound with the molecular formula C14H10F2O2 This compound is characterized by the presence of two phenol groups connected by a difluoroethene bridge
Vorbereitungsmethoden
The synthesis of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol typically involves the reaction of phenol with 2,2-difluoroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which are useful in polymer chemistry.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethene bridge provides rigidity to the molecule, affecting its binding affinity and specificity. The compound can also participate in redox reactions, altering the oxidative state of its targets.
Vergleich Mit ähnlichen Verbindungen
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a similar structure but lacks the fluorine atoms. The presence of fluorine in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol enhances its chemical stability and reactivity.
4,4’-(Cyclohexane-1,1-diyl)diphenol: This compound has a cyclohexane bridge instead of a difluoroethene bridge. The cyclohexane ring provides flexibility, whereas the difluoroethene bridge in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol offers rigidity and unique electronic properties.
Eigenschaften
Molekularformel |
C14H10F2O2 |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
4-[2,2-difluoro-1-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H |
InChI-Schlüssel |
YFWATHMNZHUPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
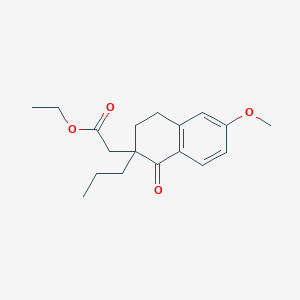
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
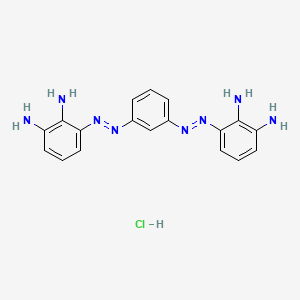
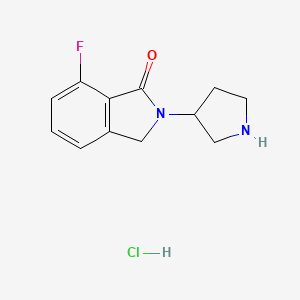
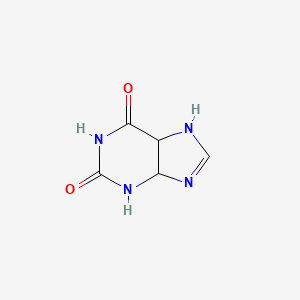
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
